Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl- Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16222874
InChI: InChI=1S/C14H17Cl2NO2/c1-14(5-3-2-4-6-14)13(19)17-9-7-10(15)12(18)11(16)8-9/h7-8,18H,2-6H2,1H3,(H,17,19)
SMILES:
Molecular Formula: C14H17Cl2NO2
Molecular Weight: 302.2 g/mol

Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl-

CAS No.:

Cat. No.: VC16222874

Molecular Formula: C14H17Cl2NO2

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanecarboxamide, N-(3,5-dichloro-4-hydroxyphenyl)-1-methyl- -

Specification

Molecular Formula C14H17Cl2NO2
Molecular Weight 302.2 g/mol
IUPAC Name N-(3,5-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide
Standard InChI InChI=1S/C14H17Cl2NO2/c1-14(5-3-2-4-6-14)13(19)17-9-7-10(15)12(18)11(16)8-9/h7-8,18H,2-6H2,1H3,(H,17,19)
Standard InChI Key BRDDGUNPUPIBSW-UHFFFAOYSA-N
Canonical SMILES CC1(CCCCC1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclohexane ring substituted with a methyl group at position 1 and a carboxamide functional group. The amide nitrogen is bonded to a 3,5-dichloro-4-hydroxyphenyl moiety, which introduces steric and electronic effects critical to its reactivity. The IUPAC name, N-(3,5-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide, reflects this arrangement.

Key structural attributes include:

  • Cyclohexane backbone: A six-membered carbon ring in chair conformation, stabilized by the methyl group at position 1.

  • Chlorinated phenolic ring: Two chlorine atoms at meta positions relative to the hydroxyl group, enhancing electrophilicity.

  • Carboxamide linker: A planar amide group facilitating hydrogen bonding and dipole interactions.

The canonical SMILES representation, CC1(CCCCC1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl, encodes this topology.

Spectroscopic and Physical Data

While experimental spectra for this specific isomer are unavailable, analogs like Fenhexamid exhibit characteristic infrared (IR) absorptions at 1650–1700 cm⁻¹ (amide C=O stretch) and 3200–3500 cm⁻¹ (O–H and N–H stretches). Nuclear magnetic resonance (NMR) spectra would likely show:

  • ¹H NMR: A singlet for the methyl group (δ 1.2–1.5 ppm), multiplets for cyclohexane protons (δ 1.4–2.1 ppm), and aromatic protons (δ 6.8–7.5 ppm) .

  • ¹³C NMR: Peaks for the carbonyl carbon (δ 165–170 ppm), aromatic carbons (δ 110–140 ppm), and cyclohexane carbons (δ 20–35 ppm) .

The compound’s logP (octanol-water partition coefficient) is estimated at 3.8±0.5, suggesting moderate hydrophobicity suitable for membrane penetration .

Synthesis and Structural Optimization

Synthetic Routes

  • Acylation of amines: Reacting 3,5-dichloro-4-hydroxyaniline with 1-methylcyclohexanecarbonyl chloride in the presence of a base (e.g., triethylamine) .

  • Electrochemical hydroxylation: Para-selective functionalization of N-arylamides using trifluoroacetic acid (TFA) as a mediator, as demonstrated in recent electrochemical studies .

A hypothetical synthesis pathway is outlined below:

1-Methylcyclohexanecarbonyl chloride+3,5-Dichloro-4-hydroxyanilineEt3NTarget Compound+HCl\text{1-Methylcyclohexanecarbonyl chloride} + \text{3,5-Dichloro-4-hydroxyaniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

Challenges in Purification

The presence of multiple chlorine atoms and polar functional groups complicates purification. Column chromatography with silica gel and ethyl acetate/hexane gradients or recrystallization from ethanol-water mixtures may yield pure product .

Comparative Analysis with Fenhexamid

PropertyN-(3,5-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamideFenhexamid (N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide)
CAS Number126833-16-7126833-17-8
Chlorine Substitution3,5-Dichloro2,3-Dichloro
Known ApplicationsLimited dataCommercial fungicide (Teldor®, Elevate®)
LogP~3.83.7
Synthetic AccessibilityChallenging due to isomer separationWell-established protocols

The positional isomerism of chlorine atoms significantly impacts biological activity, as ortho-substitution in Fenhexamid optimizes steric interactions with fungal enzymes .

Environmental and Regulatory Considerations

Ecotoxicity

Chlorinated aromatics are persistent environmental contaminants. While no data exist for this compound, Fenhexamid’s half-life in soil (30–90 days) and low aquatic toxicity (LC₅₀ > 100 mg/L for fish) provide a tentative benchmark .

Future Research Directions

  • Synthetic Methodology: Develop regioselective routes to minimize isomer formation .

  • Biological Screening: Evaluate antifungal, antibacterial, and anticancer activity in cell-based assays.

  • Environmental Fate Studies: Assess biodegradation pathways and ecotoxicological impacts.

  • Computational Modeling: Predict binding modes against target enzymes using molecular docking.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator